molecular formula C8H13N3O2 B13070177 (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13070177
M. Wt: 183.21 g/mol
InChI Key: VCOWBRWHEXEQNP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: is an organic compound that features a pyrazole ring substituted with amino and propanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazole ring is replaced by an amino group.

    Attachment of the propanoic acid moiety: This step involves the formation of a carbon-carbon bond between the pyrazole ring and the propanoic acid group, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both amino and propanoic acid groups in (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid provides unique reactivity and potential for diverse applications, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

VCOWBRWHEXEQNP-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.